molecular formula C22H14O4 B3155648 1,1'-Binaphthalene-2,2'-dicarboxylic acid CAS No. 80703-23-7

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Cat. No. B3155648
CAS RN: 80703-23-7
M. Wt: 342.3 g/mol
InChI Key: YDZNRNHKJQTGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Binaphthalene-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C22H14O4 . It has a molecular weight of 342.35 . It is a solid substance that should be stored in a dry environment between 2-8°C .


Molecular Structure Analysis

The InChI code for 1,1’-Binaphthalene-2,2’-dicarboxylic acid is 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,1’-Binaphthalene-2,2’-dicarboxylic acid is a solid substance . It has a molecular weight of 342.35 and a molecular formula of C22H14O4 .

Scientific Research Applications

Chiral Phase-Transfer Catalysts

1,1’-Binaphthalene-2,2’-dicarboxylic acid serves as an intermediate for the preparation of optically active 1,1’-binaphthyl quaternary ammonium salts. These salts act as chiral phase-transfer catalysts . In organic synthesis, these catalysts play a crucial role in promoting enantioselective reactions. For instance, they facilitate the synthesis of enantiomerically pure pharmaceutical compounds .

Asymmetric Ring Opening Reactions

Researchers have explored the use of 1,1’-Binaphthalene-2,2’-dicarboxylic acid in the synthesis of novel materials. For example, a chiral porous metal–organic framework, [Cu2(5,5’-BDA)2] , was synthesized by treating chiral 2,2’-dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic acid (5,5’-H2BDA) with copper(II) ions. This framework efficiently catalyzes the asymmetric ring opening reaction of epoxides with amines under solvent-free conditions .

Asymmetric Hydrogenations

1,1’-Binaphthalene-2,2’-dicarboxylic acid derivatives have been employed in asymmetric hydrogenations . These derivatives play a crucial role in achieving high enantioselectivity during hydrogenation reactions. Researchers have explored their use in the synthesis of chiral lactones and other valuable compounds .

Safety and Hazards

The safety information available indicates that 1,1’-Binaphthalene-2,2’-dicarboxylic acid is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if skin or eye irritation occurs .

properties

IUPAC Name

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNRNHKJQTGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,1'-Binaphthalene-2,2'-dicarboxylic acid a suitable building block for chiral stationary phases (CSPs) in HPLC?

A1: The inherent chirality of 1,1'-Binaphthalene-2,2'-dicarboxylic acid makes it ideal for developing CSPs. [, ] This molecule's axial chirality arises from the restricted rotation around the bond connecting the two naphthalene rings. This restricted rotation leads to the formation of two stable, non-superimposable mirror images (enantiomers). When incorporated into a stationary phase, these enantiomers interact differently with the enantiomers of a racemic mixture, allowing for their separation. [] Research has demonstrated the successful synthesis of optically active polyamides using 1,1'-Binaphthalene-2,2'-dicarboxylic acid, which were then used to create effective CSPs. []

Q2: How does the structure of 1,1'-Binaphthalene-2,2'-dicarboxylic acid influence its chiral recognition ability in chromatographic separations?

A2: The chiral recognition ability of 1,1'-Binaphthalene-2,2'-dicarboxylic acid-based CSPs is heavily influenced by the spatial arrangement of the molecule and its ability to form interactions with analytes. Studies have shown that hydrogen bonding between the amide groups of the CSPs and the racemic analytes plays a crucial role in chiral discrimination. [] Furthermore, the nature of the diamine used in the polyamide synthesis also impacts the CSP's performance by influencing the overall conformation and accessibility of the chiral binding sites. []

Q3: Can the solvent used during crystallization influence the optical resolution of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives?

A3: Yes, solvent properties significantly impact the optical resolution of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives during crystallization. [] Research focusing on the crystallization of (S)-1-phenylethylamides of racemic 1,1'-binaphthalene-2,2'-dicarboxylic acid revealed a strong correlation between the diastereomeric excess (de) of the crystallized product and the solvent's dielectric constant (ε). [] This dielectrically controlled resolution (DCR) stems from the solvent's influence on the aggregation state of the molecules in solution and their packing arrangement in the crystal lattice. []

Q4: Are there alternative synthetic routes to obtain enantiomerically pure 1,1'-Binaphthalene-2,2'-dicarboxylic acid?

A4: Yes, researchers have developed efficient methods for synthesizing enantiomerically pure 1,1'-Binaphthalene-2,2'-dicarboxylic acid, moving away from traditional resolution techniques. One approach involves a stereoconservative cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles, leading to highly enantiomerically enriched dinitrile. [] This dinitrile can then be easily converted into the desired dicarboxylic acid with high yields. [] This alternative synthetic strategy provides a controlled route to obtain the desired enantiomer with high purity.

Q5: Beyond chromatographic applications, what other research areas utilize 1,1'-Binaphthalene-2,2'-dicarboxylic acid and its derivatives?

A5: 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives have found applications beyond chiral separations. One notable example is their use as chiral Brønsted acid catalysts in various carbon-carbon bond formation reactions. [] The bulky, chiral environment provided by these catalysts enables highly stereoselective transformations, offering new avenues for asymmetric synthesis.

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